An In-depth Technical Guide to 4-Octylbenzenesulfonic Acid and Its Sodium Salt
An In-depth Technical Guide to 4-Octylbenzenesulfonic Acid and Its Sodium Salt
This guide provides a comprehensive technical overview of 4-octylbenzenesulfonic acid and its more commonly encountered sodium salt. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the synthesis, properties, applications, and analytical methodologies associated with these compounds, grounding all information in established scientific principles and field-proven insights.
Executive Summary: Distinguishing the Acid and Its Salt
4-Octylbenzenesulfonic acid is an alkylbenzenesulfonic acid characterized by an eight-carbon alkyl chain attached to a benzene ring, which is in turn functionalized with a sulfonic acid group. While the acid form is a key chemical entity, it is the sodium salt, sodium 4-octylbenzenesulfonate, that is more frequently utilized in commercial and laboratory applications due to its greater stability and ease of handling. This guide will address both forms, clarifying their distinct properties and applications.
A critical point of identification is the CAS (Chemical Abstracts Service) number. For 4-octylbenzenesulfonic acid, the CAS number is 17012-98-5 [1][2]. Its corresponding sodium salt, sodium 4-octylbenzenesulfonate, is identified by CAS number 6149-03-7 [3][4][5][6][7].
Physicochemical Properties: A Comparative Analysis
The physical and chemical characteristics of 4-octylbenzenesulfonic acid and its sodium salt dictate their suitability for various applications. The presence of the long alkyl chain imparts significant hydrophobic character, while the sulfonic acid or sulfonate group provides a hydrophilic head, making these molecules effective surfactants.
| Property | 4-Octylbenzenesulfonic Acid | Sodium 4-Octylbenzenesulfonate |
| CAS Number | 17012-98-5[1][2] | 6149-03-7[3][4][5][6][7] |
| Molecular Formula | C14H22O3S[1] | C14H21NaO3S[3][4][5][6] |
| Molecular Weight | 270.39 g/mol [1] | 292.37 g/mol [4][5][6] |
| Appearance | Solid[2] | White to off-white solid powder[3] |
| Melting Point | Not specified | >300°C[3][8] |
| Solubility | Not specified | Soluble in water and organic solvents like DMSO and Methanol (slightly)[3][8] |
| Acidity | Strong acid[3] | The salt of a strong acid[3] |
Synthesis and Manufacturing: From Precursors to Final Product
The synthesis of sodium 4-octylbenzenesulfonate is a well-established process in industrial organic chemistry, typically involving the sulfonation of octylbenzene. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity, minimizing the formation of isomers and polysulfonated byproducts.
A Representative Synthetic Workflow
A common synthetic route involves the reaction of octylbenzene with a sulfonating agent, followed by neutralization with a base, such as sodium hydroxide, to yield the sodium salt.
Caption: Synthetic pathway for sodium 4-octylbenzenesulfonate.
Detailed Experimental Protocol: Synthesis of Sodium 4-Octylbenzenesulfonate
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and available equipment.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
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Sulfonation: Charge the flask with octylbenzene. Cool the flask in an ice bath to maintain a low temperature. Slowly add the sulfonating agent (e.g., chlorosulfonic acid) dropwise from the dropping funnel while vigorously stirring. The temperature should be carefully controlled to prevent side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Neutralization: Once the reaction is complete, the mixture is carefully quenched by pouring it over ice. The resulting acidic solution is then neutralized with a solution of sodium hydroxide until the pH is neutral.
-
Isolation and Purification: The product, sodium 4-octylbenzenesulfonate, may precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization.
Core Applications and Mechanisms of Action
The amphiphilic nature of 4-octylbenzenesulfonic acid and its sodium salt drives their utility in a variety of applications, from industrial processes to specialized research.
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Surfactants: The most prominent application is as a surfactant in cleaning agents, detergents, foaming agents, lubricants, and emulsifiers.[3] The molecule's structure, with its hydrophobic octyl tail and hydrophilic sulfonate head, allows it to reduce surface tension and interface between oil and water phases.
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Catalysis: It serves as a catalyst in organic synthesis reactions.[3] The acidic nature of the sulfonic acid group can be harnessed to catalyze reactions such as esterification and alkylation.
-
Chemical Reagents and Building Blocks: In research and development, it is used as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
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Disinfectants: The sodium salt has been noted for its potential use as a disinfectant, exhibiting antibacterial activity and stability.[7][8]
Analytical Methodologies: Ensuring Quality and Purity
Accurate and reliable analytical methods are essential for the quality control of 4-octylbenzenesulfonic acid and its derivatives, as well as for their quantification in various matrices.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of these compounds. A reverse-phase HPLC method can be employed, often with a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. For detection, UV-Vis is suitable due to the aromatic ring, and for more sensitive and specific detection, mass spectrometry (MS) can be coupled with the HPLC system.[9]
A Representative HPLC Workflow
Caption: A typical workflow for the HPLC analysis of 4-octylbenzenesulfonic acid.
Safety, Handling, and Storage: A Researcher's Responsibility
Adherence to strict safety protocols is paramount when working with 4-octylbenzenesulfonic acid and its sodium salt.
Hazard Identification
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4-Octylbenzenesulfonic Acid: May be corrosive to metals and causes severe skin burns and eye damage.[2]
-
Sodium 4-Octylbenzenesulfonate: Causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Wear appropriate personal protective equipment, including chemical safety goggles, impervious gloves, and protective clothing.[10]
-
For the sodium salt powder, a NIOSH-approved respirator (such as a dust mask type N95) should be used.
-
Avoid contact with skin, eyes, and respiratory tract.[3]
-
In case of contact, immediately flush the affected area with plenty of water and seek medical advice.[3]
Storage
Store in a tightly closed container in a dry and well-ventilated place.[2] For the sodium salt, storage at -20°C in an inert atmosphere is also recommended.[3][8]
Conclusion
4-Octylbenzenesulfonic acid and its sodium salt are valuable chemical compounds with a broad spectrum of applications, primarily driven by their surfactant properties. A thorough understanding of their distinct chemical identities, properties, synthesis, and safe handling procedures is essential for their effective and responsible use in research and industry. This guide has provided a foundational yet in-depth overview to support the work of scientists and professionals in the field.
References
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ChemBK. (2024, April 9). 4-octylbenzenesulfonic acid, sodium salt. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2026, February 11). Benzenesulfonic acid, 4-octyl-, sodium salt (1:1) - Substance Details. Retrieved from [Link]
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Scu-icae. 4-Octylbenzenesulfonic acid sodium salt. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Octylbenzenesulfonic acid. PubChem. Retrieved from [Link]
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LookChem. 4-Octylbenzenesulfonic acid sodium salt, 97%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sodium 4-octylbenzene sulfonate. PubChem. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 4-Ethylbenzenesulfonic acid. Retrieved from [Link]
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